3,4,4-三甲基-1-戊炔-3-醇

描述

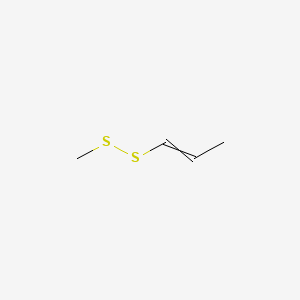

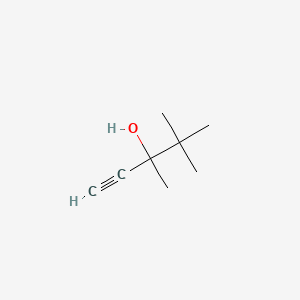

3,4,4-Trimethyl-1-pentyn-3-ol , also known by its IUPAC name, is a compound with the molecular formula C<sub>8</sub>H<sub>14</sub>O . It has a molecular weight of approximately 126.2 g/mol . The compound is characterized by its unique structure, which includes a triple bond and several methyl groups. Its chemical name suggests the presence of three methyl substituents on the carbon backbone.

Synthesis Analysis

The synthesis of 3,4,4-Trimethyl-1-pentyn-3-ol involves the addition of an alcohol group to a terminal alkyne. While there are various synthetic routes, one common method is the hydroboration-oxidation reaction. In this process, borane (BH<sub>3</sub>) adds across the triple bond, followed by oxidation to yield the desired alcohol. The reaction proceeds as follows:

- Hydroboration: BH<sub>3</sub> adds to the triple bond, forming an intermediate boron alkoxide.

- Oxidation: The intermediate is treated with an oxidizing agent (such as hydrogen peroxide) to replace the boron with an alcohol group.

Molecular Structure Analysis

The molecular structure of 3,4,4-Trimethyl-1-pentyn-3-ol consists of a linear carbon backbone with three methyl groups attached to the central carbon atom. The triple bond between the second and third carbons gives it an alkyne character. Here’s the simplified structural formula:

H

|

H - C ≡ C - C - C - C - OH

| | | |

H H H H

Chemical Reactions Analysis

Acid-Catalyzed Dehydration : Under acidic conditions, 3,4,4-Trimethyl-1-pentyn-3-ol can undergo dehydration to form an alkyne. The alcohol group is eliminated, resulting in the formation of an alkyne.

Oxidation : The alcohol functionality can be oxidized to an aldehyde or carboxylic acid using appropriate oxidizing agents.

Physical And Chemical Properties Analysis

- Melting Point : The melting point of 3,4,4-Trimethyl-1-pentyn-3-ol is approximately 2-8°C .

- Solubility : It is soluble in organic solvents like ethanol and acetone.

- Odor : The compound has a characteristic odor.

科学研究应用

合成和结构分析

- 3,4,4-三甲基-1-戊炔-3-醇用于合成有机锡化合物,这些化合物通过X射线衍射和NMR光谱分析来理解它们的结构特性和相互作用,如锡原子几何构型和HO→Sn配位 (Kayser et al., 1994)。

催化应用

- 该化合物参与内分子烯烃氧烷基化和烯烃胺化反应。它用于研究这些反应的动力学和机制,这对于合成环状化合物 (Pouy et al., 2012) 中是重要的。

微波辅助合成

- 它作为微波辅助合成过程中的前体,如串联氧负离子5-内环双碳氧合-Claisen重排序列,用于制备环庚-4-酮衍生物 (Li et al., 2007)。

分子光谱学研究

- 该化合物被用于研究其分子性质,如甲基低阻障旋转,使用微波光谱学。这为含有丙炔基甲基基团的分子的构象动力学提供了见解 (Eibl et al., 2016)。

有机金属化学

- 在有机金属化学中,它用于从螺环氧烷前体合成碳水化合物衍生的4-戊炔-1-醇。这些进一步用于创建螺环2-氧杂环己烯基金属配合物 (Weyershausen et al., 2000)。

计算化学

- 计算研究利用3,4,4-三甲基-1-戊炔-3-醇来理解在钨羰基催化剂存在下的环异构化等机制。这些研究有助于澄清反应途径和选择性 (Sheng et al., 2002)。

香料化学

- 该化合物还用于合成异构醇及其类似物,以评估它们的气味特性。这在香料和化妆品化学领域中具有重要意义 (Obara & Wawrzeńczyk, 1998)。

化学工程应用

- 在化学工程中,它用于研究如在毛细管反应器中对3-甲基-1-戊炔-3-醇进行催化氢化,从而提供对新型反应器设计中反应动力学和效率的见解 (Liedtke et al., 2013)。

溶剂辅助反应机制

- 它是对溶剂辅助反应途径进行理论研究的一部分,例如环异构化过程,以了解溶剂在反应机制中的作用 (Sordo et al., 2005)。

缓蚀研究

- 该化合物被研究作为金属的缓蚀剂,特别是在了解乙炔醇在金属表面上的吸附行为和表面相互作用方面 (Babić-Samardžija et al., 2005)。

环状化合物的催化合成

- 它用于钴介导的环加成反应中合成复杂的环结构,有助于合成有机化学的进展 (Groth et al., 2003)。

立体化学研究

- 该化合物在立体化学研究中发挥作用,如研究相关化合物对特定试剂的行为以及产生的立体化学结果 (Takeshima et al., 1959)。

生物技术应用

- 它还在生物技术应用中得到探索,例如通过使用微生物酶进行立体特异水解来生产特定对映体 (Ogawa et al., 1999)。

铱催化化学反应

- 该化合物是铱(I)催化反应研究的对象,特别是在环状缩醛形成机制的研究中 (Fjermestad et al., 2011)。

可磁回收催化剂的开发

- 它被用于开发可磁回收催化剂用于加氢反应。这些研究有助于推动可持续和可重复使用的催化系统的发展 (Easterday et al., 2014)。

安全和危害

- Flammability : As an organic compound, it is flammable.

- Toxicity : While specific toxicity data may vary, standard safety precautions should be followed when handling this compound.

未来方向

Research on 3,4,4-Trimethyl-1-pentyn-3-ol could explore its applications in organic synthesis, medicinal chemistry, or materials science. Investigating its reactivity and potential biological activities would be valuable.

Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed information, consult relevant scientific literature and safety data sheets12.

属性

IUPAC Name |

3,4,4-trimethylpent-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWIEGOAVMLISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4-Trimethyl-1-pentyn-3-ol | |

CAS RN |

993-53-3 | |

| Record name | 3,4,4-Trimethyl-1-pentyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC47968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)